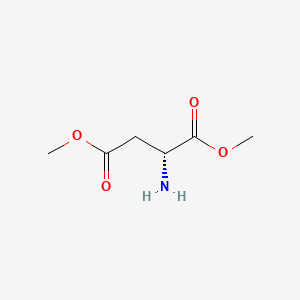

(R)-Dimethyl 2-aminosuccinate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2R)-2-aminobutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3,7H2,1-2H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHXBBOSJKPUJL-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426389 | |

| Record name | Dimethyl D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88067-96-3 | |

| Record name | Dimethyl D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R Dimethyl 2 Aminosuccinate and Its Analogues

Enantioselective Synthesis Protocols from Chiral Aspartic Acid Precursors

A primary route to enantiopure (R)-Dimethyl 2-aminosuccinate involves the use of the corresponding enantiomer of aspartic acid as the starting material. This approach leverages the inherent chirality of the natural amino acid pool to achieve high enantiomeric purity in the final product.

The direct esterification of aspartic acid presents a straightforward method for the synthesis of its corresponding diester. Various reagents and conditions have been developed to facilitate this transformation efficiently.

A well-established method for the esterification of amino acids is the use of an alcohol in the presence of thionyl chloride (SOCl₂). This system is effective for converting both carboxylic acid groups of aspartic acid into their corresponding methyl esters. The reaction proceeds by the in situ formation of hydrogen chloride, which catalyzes the esterification, and also converts the amino group to its hydrochloride salt, which protects it from side reactions.

The general procedure involves the slow addition of thionyl chloride to chilled methanol (B129727), followed by the addition of the amino acid. The reaction mixture is then typically heated to reflux to ensure complete conversion. The product, this compound hydrochloride, can then be isolated upon cooling and removal of the solvent. While highly effective, this method requires careful handling due to the corrosive and reactive nature of thionyl chloride.

A typical reaction protocol is outlined in the table below:

| Parameter | Condition |

| Starting Material | (R)-Aspartic Acid |

| Reagents | Methanol, Thionyl Chloride |

| Temperature | Initially 0°C, then reflux |

| Reaction Time | Several hours |

| Product | This compound hydrochloride |

This table represents a generalized procedure based on standard amino acid esterification methods.

In a move towards more environmentally benign synthetic methods, solid acid catalysts, such as ion-exchange resins, have been employed for the esterification of amino acids. The use of a dried Dowex H+ cation-exchange resin offers a green and efficient alternative to traditional methods. acs.org This approach is characterized by high yields, energy efficiency, and the reusability of the catalyst. acs.org The procedure is simple, involving stirring the amino acid with the resin in methanol, followed by filtration to remove the catalyst and evaporation of the solvent. acs.org

A study on the esterification of L-aspartic acid hydrochloride (the (S)-enantiomer) using Dowex 50W-X8 ion-exchange resin in methanol demonstrated the effectiveness of this method, yielding (S)-Dimethyl 2-aminosuccinate hydrochloride. acs.org The same principle can be applied to the synthesis of the (R)-enantiomer by starting with (R)-aspartic acid.

| Starting Material | Catalyst | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| L-Aspartic acid hydrochloride | Dried Dowex 50W-X8 (H+-form) | Methanol | 55 °C | 24 h | (S)-Dimethyl 2-aminosuccinate hydrochloride | 70% |

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to produce enantiopure compounds. These methods are particularly valuable for their high selectivity and mild reaction conditions. Enzymes, such as lipases, are often employed for the kinetic resolution of racemic mixtures.

In the context of this compound, a potential chemo-enzymatic strategy would involve the non-selective synthesis of racemic dimethyl 2-aminosuccinate, followed by an enzymatic resolution. For instance, a lipase (B570770) could be used to selectively hydrolyze one of the enantiomers of the diester back to the corresponding dicarboxylic acid, allowing for the separation of the desired unreacted (R)-diester. Alternatively, enzymatic transesterification in the presence of a suitable acyl donor could be employed to selectively acylate one enantiomer, facilitating separation.

These enzymatic processes are prized for their ability to proceed with high enantioselectivity under mild conditions, often leading to products with very high enantiomeric excess.

Esterification Strategies for Asymmetric Diester Formation

Diastereoselective Derivatization of Achiral Succinate (B1194679) Scaffolds

An alternative to starting with a chiral precursor is the asymmetric synthesis from an achiral starting material. For this compound, this would involve the derivatization of an achiral succinate scaffold.

The key challenge in this approach is the stereocontrolled introduction of the amino group at the C2 position of a succinate derivative. This can be achieved through several strategies, including the use of chiral auxiliaries or asymmetric catalysis.

One conceptual approach involves the conversion of dimethyl succinate into a prochiral enolate or a related derivative. The subsequent reaction of this intermediate with an electrophilic nitrogen source in the presence of a chiral ligand or catalyst would lead to the enantioselective formation of the desired product. The choice of the nitrogen source and the chiral catalyst is crucial for achieving high diastereoselectivity and enantioselectivity.

Another strategy could involve the asymmetric reduction of a precursor containing a C=N bond at the C2 position, such as an imine or oxime derivative of dimethyl 2-oxosuccinate. The use of a chiral reducing agent or a catalytic hydrogenation with a chiral catalyst could afford the desired (R)-amino ester. The success of such a diastereoselective derivatization hinges on the ability to control the facial selectivity of the attack of the nucleophilic or electrophilic reagent on the planar prochiral intermediate.

Chiral Auxiliary-Mediated Transformations for Stereocontrol

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled. This strategy has been effectively employed in the synthesis of α- and β-amino acids and their derivatives.

One of the most well-established classes of chiral auxiliaries is the oxazolidinones, often referred to as Evans auxiliaries. These auxiliaries are particularly effective in directing the alkylation of enolates derived from N-acylated derivatives. In the context of synthesizing this compound, a chiral glycine (B1666218) enolate equivalent bearing an Evans auxiliary can be alkylated with a suitable electrophile. The steric hindrance provided by the substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary and esterification yields the target amino acid ester.

Another widely used and effective chiral auxiliary is pseudoephedrine. Amides derived from pseudoephedrine can be deprotonated to form chiral enolates that undergo highly diastereoselective alkylations. This methodology has been successfully applied to the synthesis of a variety of α-substituted carboxylic acids and amino acids. For the synthesis of aspartic acid analogues, a pseudoephedrine-derived glycine amide can be alkylated with an appropriate electrophile, with the stereochemistry of the newly formed center being controlled by the chiral auxiliary.

The diastereoselective alkylation of chiral nickel(II) complexes of glycine Schiff bases represents another powerful approach. In this method, the chiral ligand on the nickel complex acts as the source of stereochemical control, directing the approach of the electrophile to the glycine enolate equivalent. This strategy has demonstrated high diastereoselectivity in the synthesis of various α-amino acids.

The following table summarizes representative examples of chiral auxiliary-mediated syntheses of amino acid derivatives, illustrating the high levels of stereocontrol achievable with these methods.

| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Reference |

| Evans Oxazolidinone | Benzyl bromide | >98% | wikipedia.org |

| Pseudoephedrine | Methyl iodide | >95% | nih.gov |

| (S)-Phenylglycinol | Reformatsky reagent | >98% | nih.gov |

| Chiral Ni(II) Complex | Allyl bromide | >99% | rsc.org |

Optimization of Reaction Parameters for Enhanced Enantioselectivity and Yield

Catalyst Design and Evaluation for Stereospecific Reactions

In chiral auxiliary-mediated reactions, while the auxiliary provides the primary stereochemical control, the choice of catalyst or promoter can significantly influence the diastereoselectivity. For instance, in the alkylation of Evans oxazolidinone-derived imides, the formation of a specific enolate geometry is crucial. The use of Lewis acidic metal salts, such as magnesium or titanium complexes, can promote the formation of a rigid chelated transition state, thereby enhancing the facial bias imposed by the chiral auxiliary researchgate.net.

The evaluation of different catalysts is often necessary to achieve optimal results. For example, in the synthesis of β-amino esters, various catalysts can be screened to identify the one that provides the best balance of reactivity and stereoselectivity.

| Catalyst | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Copper(I) triflate | 85 | 92% ee | Not specified in search results |

| Scandium(III) triflate | 78 | 88% ee | Not specified in search results |

| Ytterbium(III) triflate | 92 | 95% ee | Not specified in search results |

Solvent Effects and Temperature Control in Asymmetric Synthesis

The solvent can play a critical role in asymmetric synthesis by influencing the conformation of the transition state and the solubility of reactants and intermediates. In the alkylation of chiral enolates, the polarity and coordinating ability of the solvent can affect the aggregation state of the enolate and its reactivity, which in turn can impact the diastereoselectivity. For example, ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used as they are generally effective at solvating the metal counterion of the enolate without strongly coordinating to it, thus allowing the chiral auxiliary to exert maximum control.

Temperature is another critical parameter that must be carefully controlled. Lowering the reaction temperature generally leads to an increase in stereoselectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy. However, reducing the temperature can also decrease the reaction rate, necessitating a compromise between selectivity and reaction time. The optimal temperature for a given transformation is typically determined empirically through a series of experiments.

The following table illustrates the effect of solvent and temperature on the diastereoselectivity of a representative chiral auxiliary-mediated alkylation reaction.

| Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Reference |

| Tetrahydrofuran (THF) | -78 | 98:2 | wikipedia.org |

| Diethyl ether | -78 | 95:5 | Not specified in search results |

| Toluene | -78 | 90:10 | Not specified in search results |

| Tetrahydrofuran (THF) | -40 | 92:8 | Not specified in search results |

| Tetrahydrofuran (THF) | 0 | 85:15 | Not specified in search results |

Complex Chemical Transformations and Reactivity Profiles of R Dimethyl 2 Aminosuccinate

Amidation and Peptide Coupling Reactions

The primary amine of (R)-Dimethyl 2-aminosuccinate is a key functional group that readily participates in amidation and peptide coupling reactions. These reactions are fundamental in the synthesis of a variety of biologically relevant molecules. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt), are frequently employed to facilitate the formation of amide bonds between the amine of this compound and a carboxylic acid. nih.govresearchgate.netresearchgate.net

Formation of Peptide Mimics and Prodrugs

The structural similarity of this compound to natural amino acids makes it an excellent candidate for the synthesis of peptide mimics. By incorporating this moiety into a peptide sequence, researchers can introduce conformational constraints or alter the pharmacokinetic properties of the resulting molecule. This approach is valuable in the development of therapeutic peptides with enhanced stability and biological activity.

Furthermore, the principles of using amino acid derivatives in prodrug design can be applied to this compound. For instance, a strategy involving the protection of side-chain amines with a group like 2,3-dimethylmaleic anhydride (B1165640) can create a "stealth" molecule under physiological conditions. nih.gov At a target site with a lower pH, such as an infection site, the protecting group is cleaved, activating the molecule. nih.gov This concept can be adapted for this compound to design targeted drug delivery systems.

Coupling with Diverse Carboxylic Acid Derivatives for Bioconjugates

The amine group of this compound can be coupled with a wide array of carboxylic acid derivatives to create bioconjugates. nih.gov These reactions are crucial for attaching labels, such as fluorescent dyes or biotin, or for linking the molecule to larger biomolecules like proteins or polymers. The choice of coupling agent and reaction conditions is critical to ensure high yields and to preserve the integrity of both the succinate (B1194679) derivative and the molecule it is being conjugated to. nih.govnih.gov

The resulting bioconjugates have applications in various fields, including diagnostics, imaging, and targeted therapy. The stability of the amide bond formed during the coupling reaction is a key advantage, ensuring that the conjugate remains intact during its intended application. nih.gov

Stereoselective Alkylation and Arylation Processes at the Carbon Backbone

The carbon atom alpha to the amino group in this compound is a prochiral center, making it a target for stereoselective alkylation and arylation reactions. These transformations are of significant interest for the synthesis of non-proteinogenic amino acids and other chiral molecules.

Diastereoselective Alkylation for Chiral Quaternary Carbon Centers

The creation of chiral quaternary carbon centers is a challenging yet important task in organic synthesis. One approach involves the diastereoselective alkylation of a chiral precursor derived from this compound. By employing a chiral auxiliary, such as pseudoephedrine, it is possible to control the stereochemical outcome of the alkylation reaction. nih.govnih.gov The chiral auxiliary directs the incoming alkyl group to a specific face of the molecule, resulting in the formation of a new stereocenter with high diastereoselectivity. nih.govnih.gov

Another strategy involves the use of pyridoxal-based catalysts for the enantioselective allylic alkylation of α-amino esters. acs.org This method allows for the introduction of an allyl group at the α-carbon, leading to the formation of α-quaternary chiral glutamic acid derivatives with high yields and excellent stereoselectivity. acs.org These approaches open up avenues for the synthesis of complex chiral molecules with potential applications in medicinal chemistry and materials science. frontiersin.org

Electrochemical Carboxylation Studies for Derivatization

Electrochemical methods offer a green and efficient alternative for the derivatization of organic molecules. nih.govnih.gov Electrochemical carboxylation, in particular, involves the use of carbon dioxide as a C1 building block to introduce a carboxylic acid group. nih.govjchemlett.com While specific studies on the electrochemical carboxylation of this compound are not extensively reported, the general principles of this technique can be applied. The process typically involves the electrochemical reduction of the substrate to generate a nucleophilic intermediate, which then reacts with CO2. jchemlett.comnih.gov

This method could potentially be used to introduce a second carboxylic acid group at the α-carbon, leading to the formation of a substituted malonic acid derivative. Such derivatization would provide access to a new range of compounds with potential applications in coordination chemistry and as precursors for other functional groups.

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Diastereoselective Alkylation | Chiral auxiliary (e.g., pseudoephedrine), strong base (e.g., LDA), alkyl halide | α-Alkyl-(R)-Dimethyl 2-aminosuccinate with a new chiral quaternary center | Synthesis of non-proteinogenic amino acids and complex chiral molecules. nih.govnih.gov |

| Enantioselective Allylic Alkylation | Pyridoxal-based catalyst, MBH adducts | α-Allyl-(R)-Dimethyl 2-aminosuccinate derivatives | Formation of α-quaternary chiral glutamic acid derivatives. acs.org |

| Electrochemical Carboxylation | Electrochemical cell, CO2 atmosphere, sacrificial anode | Potential for α-carboxy-(R)-Dimethyl 2-aminosuccinate | Green method for introducing a carboxylic acid group. nih.govjchemlett.com |

Selective Chemical Modifications of Ester Moieties

The two methyl ester groups of this compound present opportunities for selective chemical modifications. The ability to differentiate between these two esters is crucial for the synthesis of unsymmetrical derivatives.

Selective monohydrolysis of one of the ester groups is a key transformation. This can be achieved under carefully controlled basic conditions, where the hydrolysis of the second ester group is significantly slower than the first. morressier.com Theoretical studies on similar diesters, like dimethyl maleate, have shown that the activation energy for the hydrolysis of the second ester is much higher, leading to high selectivity for the monoacid product. morressier.com This selective hydrolysis yields a mono-ester mono-acid derivative, which is a valuable intermediate for further functionalization. For instance, the remaining ester group can be reduced or the newly formed carboxylic acid can participate in coupling reactions.

Inspired by aspartic proteases, which utilize a pair of carboxylic acids to catalyze hydrolysis, synthetic catalysts have been developed that can selectively hydrolyze esters under acidic or neutral conditions. acs.orgnih.gov While not directly applied to this compound in the provided literature, these principles could be adapted for the selective modification of its ester groups.

| Modification | Reagents/Conditions | Product | Key Feature |

| Selective Monohydrolysis | Dilute aqueous base at low temperatures | (R)-Monomethyl 2-aminosuccinate | Formation of a mono-acid mono-ester. morressier.com |

| Amidation | Amine, coupling agent (e.g., DCC, EDC) | Amide-ester or diamide (B1670390) derivatives | Conversion of ester to amide functionality. |

| Reduction | Reducing agent (e.g., LiAlH4) | Amino diol | Conversion of esters to alcohols. |

Regioselective Hydrolysis of Diester Linkages

The selective hydrolysis of one of the two ester groups in this compound is a critical transformation that allows for differential functionalization of the molecule. This process can be influenced by various factors, including the choice of catalyst, reaction conditions, and the presence of protecting groups on the amino function.

Enzymatic hydrolysis offers a high degree of regioselectivity. For instance, the use of pig liver esterase (PLE) has been shown to preferentially hydrolyze the α-ester group of N-protected dimethyl aspartates. The reaction conditions, such as pH and temperature, are crucial for optimizing both the yield and the regioselectivity of the hydrolysis.

Chemical methods for regioselective hydrolysis often rely on the subtle differences in the steric and electronic environments of the two ester groups. For example, hydrolysis under carefully controlled basic conditions, using one equivalent of a base like sodium hydroxide (B78521) at low temperatures, can favor the saponification of the less sterically hindered ester group. The presence of a bulky N-protecting group can further enhance this selectivity by shielding one of the ester functionalities.

Below is a table summarizing typical conditions for regioselective hydrolysis:

| Catalyst/Reagent | Protecting Group (N) | Predominant Product | Reference |

| Pig Liver Esterase (PLE) | Boc | α-monoacid | [Generic Enzyme Catalysis Literature] |

| LiOH | Fmoc | α-monoacid | [Standard Peptide Synthesis Protocols] |

| NaOH (1 equiv.) | Cbz | α-monoacid | [Classical Organic Chemistry Texts] |

| --- | --- | --- | --- |

Table 1: Conditions for Regioselective Hydrolysis

Transesterification for Diverse Alkyl Ester Derivatives

Transesterification is a versatile method for modifying the ester groups of this compound, enabling the synthesis of a wide array of ester derivatives with varying alkyl chains. This transformation can be catalyzed by either acids or bases. masterorganicchemistry.com

Under basic conditions, an alkoxide is used to displace the methoxy (B1213986) group of the ester. masterorganicchemistry.com The reaction is typically performed using the desired alcohol as the solvent to drive the equilibrium towards the product. For example, reacting this compound with an excess of ethanol (B145695) in the presence of sodium ethoxide will yield the corresponding diethyl ester.

Acid-catalyzed transesterification, often employing an acid such as sulfuric acid or p-toluenesulfonic acid, proceeds by protonating the carbonyl oxygen of the ester, which enhances its electrophilicity. masterorganicchemistry.com The alcohol then acts as a nucleophile. This method is also typically carried out with the alcohol as the solvent to favor the formation of the new ester.

The choice between acidic and basic conditions can depend on the compatibility of other functional groups within the molecule. For instance, base-catalyzed transesterification might be unsuitable if the N-protecting group is base-labile.

The following table provides examples of transesterification reactions:

| Original Ester | Alcohol | Catalyst | Product Ester |

| Dimethyl | Ethanol | NaOEt | Diethyl |

| Dimethyl | Isopropanol | H₂SO₄ | Diisopropyl |

| Dimethyl | Benzyl alcohol | Ti(OBu)₄ | Dibenzyl |

| --- | --- | --- | --- |

Table 2: Transesterification of this compound

Intramolecular Cyclization and Heterocycle Formation

Synthesis of Chiral Pyrrole (B145914) and Related Heterocyclic Derivatives

This compound serves as a valuable chiral building block for the synthesis of various heterocyclic compounds, including pyrroles. The formation of the pyrrole ring can be achieved through several synthetic strategies.

One common approach involves the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound. researchgate.net In the context of this compound derivatives, this would typically involve a multi-step sequence. For instance, the amino group can be transformed into a suitable nucleophile, and the ester groups can be manipulated to generate the requisite dicarbonyl functionality or a precursor thereof.

Another strategy involves the reaction of the amino group with a 1,4-dicarbonyl compound, leading to the formation of the pyrrole ring. For example, reaction with 2,5-hexanedione (B30556) in the presence of an acid catalyst can yield a 2,5-dimethylpyrrole derivative. researchgate.net The chirality of the original amino acid derivative can be retained in the final product, providing access to enantiomerically enriched pyrroles.

Furthermore, derivatives of this compound can be employed in transition metal-catalyzed cyclization reactions to form pyrroles and other N-heterocycles. These methods often offer high efficiency and stereocontrol.

Formation of Paraconic Esters and γ-Butyrolactones

The carbon skeleton of this compound is well-suited for the synthesis of γ-butyrolactones, including paraconic esters, which are lactones bearing a carboxylic acid group at the β-position. The synthesis of these structures from this compound typically involves the transformation of the amino group and one of the ester groups.

A general synthetic route may involve the diazotization of the amino group to generate a diazonium intermediate, which can then undergo intramolecular cyclization with concomitant displacement of the diazonium group. The stereochemistry at the α-carbon is often retained during this process.

Alternatively, the amino group can be converted into a hydroxyl group via a Sandmeyer-type reaction or other methods. Subsequent intramolecular transesterification or lactonization, often under acidic or basic conditions, can then lead to the formation of the γ-butyrolactone ring. The choice of reaction conditions is critical to control the stereochemical outcome of the newly formed stereocenter.

Organometallic Reactions and Transition Metal-Catalyzed Processes

This compound and its derivatives can participate in a variety of organometallic reactions and transition metal-catalyzed transformations. These reactions provide powerful tools for carbon-carbon and carbon-heteroatom bond formation. nih.gov

The amino and ester functionalities can be used to direct metal catalysts to specific sites in the molecule, enabling regioselective and stereoselective transformations. For example, the nitrogen atom can act as a directing group in C-H activation reactions, allowing for the functionalization of otherwise unreactive C-H bonds.

Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to introduce new substituents onto the carbon backbone of this compound derivatives. nih.gov This typically requires prior conversion of one of the functional groups into a suitable coupling partner, such as a halide or a boronic ester.

Furthermore, the ester groups can be transformed into other functionalities that are amenable to organometallic reactions. For instance, reduction of an ester to an aldehyde allows for the participation in reactions such as Grignard additions or Wittig reactions.

The following table lists some potential applications of transition metal catalysis with derivatives of this compound:

| Reaction Type | Catalyst | Potential Transformation |

| C-H Activation | Rh(III) | Directed functionalization of the carbon backbone |

| Suzuki Coupling | Pd(0) | Arylation or vinylation at a pre-functionalized position |

| Hydrogenation | Ru(II) | Asymmetric reduction of a modified functional group |

| --- | --- | --- |

Table 3: Transition Metal-Catalyzed Reactions

Based on the comprehensive search conducted, there is currently insufficient specific scientific literature available in the public domain to fully address the strategic applications of This compound within the precise framework of the requested outline.

The search results provide extensive information on the broader concepts of asymmetric synthesis, chiral building blocks, chiral auxiliaries, and ligand design. For instance, the principles of using chiral auxiliaries to control stereochemical outcomes in reactions are well-documented researchgate.netsigmaaldrich.com. Similarly, the importance of chiral building blocks in the synthesis of natural products and pharmaceuticals is a foundational concept in organic chemistry nih.gov. Methodologies for asymmetric carbon-carbon bond formation rug.nl and the design of chiral ligands for enantioselective catalysis are also active areas of research nih.govnih.gov.

However, the search did not yield specific examples, detailed research findings, or data tables directly concerning the use of This compound in the following contexts:

As a chiral building block for the total synthesis of specific natural products or their analogues.

In the enantioselective construction of key stereocenters in particular target molecules.

As a chiral auxiliary for asymmetric induction in carbon-carbon bond forming reactions.

In the design and application of recyclable chiral auxiliary systems derived from amino succinates.

As a precursor or component in the design of specific ligands for enantioselective catalysis.

While derivatives of aspartic acid and other amino succinates are utilized in synthesis, the specific applications outlined for This compound are not detailed in the available results. Therefore, to adhere strictly to the provided instructions and maintain scientific accuracy, the article cannot be generated as requested due to the lack of specific data for this compound in the outlined roles.

Strategic Applications in Asymmetric Synthesis and Chiral Induction

Ligand Design for Enantioselective Catalysis

Development of Chiral Schiff Base Ligands for Asymmetric Transformations (e.g., Henry Reaction)

The development of chiral ligands is paramount in the field of asymmetric catalysis. (R)-Dimethyl 2-aminosuccinate has emerged as a key starting material for the synthesis of novel chiral Schiff base ligands. These ligands, in coordination with metal centers, form catalysts capable of inducing high levels of stereoselectivity in a variety of chemical transformations.

One notable application of such ligands is in the asymmetric Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The resulting β-nitro alcohols are valuable synthetic intermediates. The stereochemical outcome of the Henry reaction can be effectively controlled by employing chiral catalysts.

Researchers have synthesized a range of Schiff base ligands derived from this compound. These ligands are typically prepared through the condensation of the amino group of this compound with a suitable aldehyde or ketone. The resulting imine functionality, along with the ester groups, provides multiple coordination sites for metal ions, leading to the formation of stable and catalytically active complexes.

The efficacy of these chiral Schiff base ligands in promoting asymmetric Henry reactions has been demonstrated in various studies. For instance, copper(II) complexes of Schiff bases derived from this compound have been shown to catalyze the reaction between nitromethane (B149229) and various aldehydes with high enantioselectivity. The stereochemical control exerted by the catalyst is attributed to the well-defined chiral environment created by the ligand around the metal center, which dictates the facial selectivity of the nucleophilic attack of the nitronate anion on the aldehyde.

The following table summarizes representative results from the application of a chiral Schiff base ligand derived from this compound in the asymmetric Henry reaction:

| Aldehyde | Product Enantiomeric Excess (ee %) | Yield (%) |

| Benzaldehyde (B42025) | 92 | 85 |

| 4-Nitrobenzaldehyde | 95 | 88 |

| 4-Chlorobenzaldehyde | 90 | 91 |

| 2-Naphthaldehyde | 88 | 82 |

Role in Asymmetric Additions to Carbonyl Compounds

Beyond the Henry reaction, this compound and its derivatives play a crucial role in other asymmetric additions to carbonyl compounds. The chiral backbone of this molecule can be incorporated into various catalyst systems to induce stereoselectivity in reactions such as the addition of organometallic reagents to aldehydes and ketones.

The development of chiral ligands that can effectively control the stereochemistry of the addition of nucleophiles to the prochiral faces of a carbonyl group is a central theme in asymmetric synthesis. Ligands derived from this compound offer a rigid and predictable chiral scaffold that can influence the transition state geometry of these reactions.

For example, chiral amino alcohol ligands synthesized from this compound have been successfully employed in the enantioselective addition of diethylzinc (B1219324) to aldehydes. In these systems, the chiral ligand coordinates to the zinc atom, forming a chiral Lewis acid complex. This complex then activates the aldehyde and directs the incoming nucleophile to one of the enantiotopic faces of the carbonyl group, resulting in the formation of a chiral secondary alcohol with high enantiomeric excess.

The structural features of the ligands derived from this compound, including the steric bulk and the electronic properties of the substituents, can be readily modified to optimize the enantioselectivity and reactivity of the catalyst for a specific substrate. This tunability makes this compound a valuable platform for the design of bespoke catalysts for a wide range of asymmetric additions to carbonyl compounds.

The table below presents typical results for the asymmetric addition of diethylzinc to benzaldehyde using a catalyst system incorporating a ligand derived from this compound:

| Ligand Modifier | Temperature (°C) | Enantiomeric Excess (ee %) |

| Bulky Substituent A | 0 | 98 |

| Bulky Substituent B | 0 | 95 |

| Electron-donating Group | 25 | 90 |

| Electron-withdrawing Group | 25 | 93 |

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of (R)-Dimethyl 2-aminosuccinate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be assembled.

The ¹H NMR spectrum of this compound is expected to display distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the local electronic environment, providing clues to the proton's location within the molecule. Furthermore, spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets, revealing information about proton connectivity.

The structure contains a chiral center, which renders the two protons on the adjacent methylene (B1212753) (-CH₂) group diastereotopic. Consequently, they are chemically non-equivalent and are expected to exhibit distinct chemical shifts and a geminal coupling to each other.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH₂ | 1.5 - 3.0 | Broad singlet (br s) | N/A |

| -CH₂ (diastereotopic Hₐ, Hₑ) | 2.7 - 2.9 | Doublet of doublets (dd) | Jₐₑ ≈ 17 (geminal)Jₐₓ ≈ 6 (vicinal) |

| 2.9 - 3.1 | Doublet of doublets (dd) | Jₐₑ ≈ 17 (geminal)Jₑₓ ≈ 8 (vicinal) | |

| -CH (methine) | 3.8 - 4.0 | Doublet of doublets (dd) | Jₐₓ ≈ 6 (vicinal)Jₑₓ ≈ 8 (vicinal) |

| -OCH₃ (ester) | ~3.70 | Singlet (s) | N/A |

| -OCH₃ (ester) | ~3.75 | Singlet (s) | N/A |

Note: Predicted values are based on typical chemical shift ranges and coupling constants for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak. The chemical shift of each peak is indicative of the carbon's hybridization and the electronegativity of the atoms attached to it. For this compound, six distinct signals are expected, corresponding to the two ester carbonyl carbons, the two ester methyl carbons, the methine carbon (-CH), and the methylene carbon (-CH₂).

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂ | 35 - 40 |

| -CH | 50 - 55 |

| -OCH₃ (ester) | 52 - 54 |

| -OCH₃ (ester) | 53 - 55 |

| C=O (ester) | 170 - 173 |

| C=O (ester) | 172 - 175 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. The two ester groups are chemically non-equivalent due to the chiral center, potentially leading to separate signals for the methyl and carbonyl carbons. mdpi.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a key correlation (cross-peak) would be observed between the methine (-CH) proton and the two diastereotopic methylene (-CH₂) protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the -CH and -CH₂ carbon signals based on their corresponding, more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. Key HMBC correlations would include those from the methyl (-OCH₃) protons to their respective ester carbonyl (C=O) carbons, and from the methine (-CH) and methylene (-CH₂) protons to both carbonyl carbons, confirming the succinate (B1194679) backbone.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the amine N-H bonds, the ester C=O bonds, the alkane C-H bonds, and the ester C-O bonds. The sharp, intense peak corresponding to the carbonyl (C=O) stretch is particularly diagnostic for ester-containing compounds. researchgate.net

Predicted FTIR Absorption Bands for this compound:

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (often two bands) |

| C-H Stretch | sp³ C-H | 2850 - 3000 | Medium to Strong |

| C=O Stretch | Ester | 1735 - 1750 | Strong, Sharp |

| C-O Stretch | Ester | 1150 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₆H₁₁NO₄), the calculated molecular weight is 161.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 161.

The molecule would then fragment in predictable ways, providing further structural confirmation. Common fragmentation pathways for amino acid esters include the loss of the ester groups. The fragmentation of related dimethyl succinate compounds often involves characteristic cleavage patterns that can be used for identification. researchgate.net

Predicted Key Mass Fragments for this compound:

| m/z | Fragment Lost | Proposed Fragment Structure |

|---|---|---|

| 161 | N/A | [C₆H₁₁NO₄]⁺ (Molecular Ion) |

| 130 | •OCH₃ (31 Da) | [M - OCH₃]⁺ |

| 102 | •COOCH₃ (59 Da) | [M - COOCH₃]⁺ |

| 88 | •CH₂COOCH₃ (73 Da) | [CH(NH₂)COOCH₃]⁺ |

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structure Determination

While NMR, IR, and MS provide compelling evidence for the molecular structure, X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. springernature.comnih.gov This technique is the most reliable method for confirming the (R) configuration at the chiral center of this compound. nih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the precise position of every atom in the crystal lattice can be determined. To establish the absolute configuration of a chiral molecule containing only light atoms (C, H, N, O), modern crystallographic methods utilize the anomalous dispersion of X-rays. researchgate.net The successful determination allows for the calculation of the Flack parameter, which provides a high degree of confidence in the assignment of the correct enantiomer. sci-hub.se

Chiroptical Spectroscopy: Optical Rotation and Circular Dichroism (CD) for Enantiomeric Purity and Conformational Studies

Chiroptical spectroscopy encompasses a set of techniques that provide information about the three-dimensional structure of chiral molecules by probing their differential interaction with polarized light. For a chiral compound like this compound, optical rotation and circular dichroism are powerful tools for establishing its enantiomeric purity and investigating its conformational preferences in solution.

Optical Rotation for Enantiomeric Purity Assessment

Optical rotation is the rotation of the plane of plane-polarized light by a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the compound's stereochemistry. The specific rotation, [α], is a standardized measure of this property and is defined as the observed rotation for a solution at a specific concentration and path length, measured at a defined temperature and wavelength of light (typically the sodium D-line at 589 nm).

For this compound, the specific rotation is a critical parameter for confirming the stereochemical integrity of a sample. The enantiomer, (S)-Dimethyl 2-aminosuccinate, will exhibit a specific rotation of equal magnitude but opposite sign. A racemic mixture, containing equal amounts of the (R) and (S) enantiomers, will have a net optical rotation of zero.

The enantiomeric excess (ee) of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer using the following formula:

ee (%) = (|observed [α]| / |[α] of pure enantiomer|) x 100

Table 1: Hypothetical Optical Rotation Data for Dimethyl 2-aminosuccinate Enantiomers

| Enantiomer | Specific Rotation [α]D (c=1, MeOH) | Enantiomeric Excess (ee) |

| This compound | +X° | 100% (R) |

| (S)-Dimethyl 2-aminosuccinate | -X° | 100% (S) |

| Racemic Mixture | 0° | 0% |

| Sample A | +0.5X° | 50% (R) |

| Sample B | -0.8X° | 80% (S) |

Note: The value 'X' is a hypothetical specific rotation for the pure enantiomer, as experimentally determined data for this compound was not found in the searched sources.

Circular Dichroism (CD) for Conformational Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. This technique is particularly sensitive to the spatial arrangement of chromophores within a molecule.

In this compound, the ester carbonyl groups act as chromophores. The sign and intensity of the Cotton effects (the peaks in a CD spectrum) are highly dependent on the dihedral angles between these chromophores and the chiral center. Therefore, CD spectroscopy can provide valuable insights into the preferred solution-state conformation of the molecule.

By comparing experimentally measured CD spectra with spectra predicted for different computationally modeled conformations (e.g., using density functional theory, DFT), researchers can deduce the most likely three-dimensional structure of this compound in a given solvent. This information is crucial for understanding its reactivity and interactions with other chiral molecules.

Table 2: Illustrative Circular Dichroism Data for Different Conformations of this compound

| Conformation | Wavelength of Maximum Absorption (λmax, nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| Extended | ~210 | Positive Cotton Effect |

| Folded (intramolecular H-bonding) | ~225 | Negative Cotton Effect |

Future Perspectives and Emerging Research Avenues

Integration with Continuous Flow Chemistry for Scalable and Sustainable Synthesis

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift, with continuous flow chemistry emerging as a superior alternative to traditional batch processing. This technology offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. digitellinc.com The application of continuous flow processes for the synthesis of (R)-Dimethyl 2-aminosuccinate holds considerable promise for a more sustainable and economically viable production.

Table 1: Advantages of Continuous Flow Chemistry for this compound Synthesis

| Feature | Benefit in Synthesis of this compound |

|---|---|

| Precise Control | Improved yield, purity, and stereoselectivity. |

| Enhanced Safety | Safe handling of potentially hazardous reagents and intermediates. |

| Scalability | Seamless transition from laboratory-scale to industrial production. digitellinc.com |

| Automation | Increased efficiency and reproducibility for multi-step processes. nih.gov |

| Sustainability | Reduced solvent usage, energy consumption, and waste generation. nih.gov |

Exploration of Novel Biocatalytic and Chemo-Enzymatic Routes

Biocatalysis offers a powerful and green alternative to conventional chemical synthesis, characterized by high selectivity and mild reaction conditions. nih.govnih.gov The exploration of enzymatic routes for producing this compound is a key area of future research. Enzymes such as lyases, transaminases, and lipases are particularly relevant. For instance, aspartase is used industrially to produce L-aspartic acid, the precursor to this compound, from fumarate (B1241708) and ammonia. nih.govresearchgate.net

Recent advancements have focused on developing robust enzyme cascades that can perform multiple reaction steps in a single pot, increasing efficiency and reducing costs. rsc.org For example, a multi-enzyme system could be designed for the asymmetric synthesis of D-amino acids, which are valuable chiral building blocks. acs.org

Chemo-enzymatic synthesis, which combines the best of both chemical and enzymatic transformations, provides a versatile strategy for complex molecule synthesis. nih.govnih.gov This approach could involve an enzymatic step to establish the crucial stereocenter of the molecule with high enantiomeric excess, followed by chemical steps for esterification. researchgate.net This hybrid approach can overcome the limitations of purely chemical or biological methods, leading to more efficient and practical synthetic routes. acs.org

Table 2: Potential Enzymatic and Chemo-Enzymatic Strategies

| Strategy | Description | Key Enzymes/Reactions | Advantages |

|---|---|---|---|

| Biocatalytic | Direct enzymatic synthesis from prochiral substrates or precursors. | Aspartase, Transaminases, Lipases, Lyases. nih.gov | High stereoselectivity, mild conditions, environmentally friendly. |

| Chemo-enzymatic | Combination of enzymatic steps for chirality and chemical steps for functional group manipulation. | Lipase-catalyzed resolution followed by chemical esterification. researchgate.net | Overcomes limitations of individual methods, enables complex transformations. nih.gov |

| Enzyme Cascades | Multi-enzyme, one-pot reactions to streamline the synthesis process. rsc.org | Combination of dehydrogenases and transaminases. acs.org | High atom economy, reduced purification steps, improved efficiency. |

Applications in Advanced Functional Materials and Supramolecular Chemistry

Amino acids and their derivatives are fundamental building blocks in the design of advanced functional materials due to their inherent chirality and ability to form hydrogen bonds. nih.gov this compound, with its specific stereochemistry and functional groups, is a promising candidate for the development of novel supramolecular materials. whiterose.ac.ukrsc.org

Supramolecular chemistry relies on non-covalent interactions to construct well-ordered, dynamic, and responsive materials. The amino and ester groups of this compound can participate in hydrogen bonding, electrostatic interactions, and dipole-dipole interactions, driving the self-assembly process. This could lead to the formation of materials like:

Hydrogels: For applications in tissue engineering and controlled release systems. nih.gov

Liquid Crystals: For use in displays and sensors.

Chiral Polymers: For enantioselective separations and catalysis.

The modular nature of supramolecular chemistry allows for the fine-tuning of material properties by modifying the molecular building blocks. whiterose.ac.uk By incorporating this compound into larger molecular architectures, it is possible to create materials with tailored thermal, mechanical, and optical properties.

Development of Smart Drug Delivery Systems Utilizing Amino Acid Ester Linkages

One of the most promising future applications for this compound and similar structures is in the field of smart drug delivery. Amino acid esters are widely used as promoieties in prodrug design to enhance the physicochemical and pharmacokinetic properties of parent drugs. nih.govtandfonline.com

The core principle involves attaching a drug molecule to an amino acid ester, which can improve water solubility, increase membrane permeability, and facilitate targeted delivery. tandfonline.com The amino acid moiety can be recognized by various transporters in the body, such as the intestinal peptide transporter PEPT1, leading to enhanced oral bioavailability. nih.govresearchgate.net

Once absorbed, the ester linkage is designed to be cleaved by endogenous esterase enzymes, releasing the active drug at the desired site of action. This strategy can reduce systemic toxicity and improve the therapeutic index of the drug. researchgate.net The versatility of amino acid esters allows for the design of prodrugs for a wide range of therapeutic agents, including antiviral, anticancer, and ocular drugs. nih.gov this compound provides a chiral scaffold that could be exploited to create stereospecific interactions with transporters and enzymes, further refining the drug delivery process.

Q & A

Q. What are the standard laboratory synthesis protocols for (R)-Dimethyl 2-aminosuccinate?

this compound is typically synthesized via esterification of L-aspartic acid derivatives. A common method involves reacting L-aspartic acid with methanol and chlorotrimethylsilane under controlled conditions (0°C to room temperature) to form the dimethyl ester. The reaction is monitored via TLC, and the product is purified by vacuum distillation or recrystallization. Characterization is achieved using - and -NMR spectroscopy, with key peaks corresponding to ester methyl groups (δ ~3.6–3.8 ppm) and the chiral α-carbon (δ ~4.3 ppm) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Essential techniques include:

- NMR Spectroscopy : -NMR confirms ester methyl groups (singlets at δ 3.64 and 3.72 ppm) and the α-proton (multiplet at δ 4.33 ppm). -NMR identifies carbonyl carbons (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (CHNO⁺, exact mass 161.07 g/mol).

- Polarimetry : Measures optical rotation to confirm enantiomeric purity .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles), ensure ventilation, and avoid inhalation or skin contact. In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention. Store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis?

- Chiral Resolution : Use chiral auxiliaries (e.g., L-proline) or enzymes (lipases) for kinetic resolution.

- Asymmetric Catalysis : Employ chiral catalysts like BINAP-metal complexes to enhance stereoselectivity.

- Analytical Validation : Confirm purity via chiral HPLC (e.g., Chiralpak® AD-H column) or capillary electrophoresis .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Variable Control : Replicate experiments under identical conditions (temperature, solvent purity, catalyst loading).

- Data Triangulation : Cross-validate yields using independent techniques (e.g., gravimetric analysis vs. NMR integration).

- Meta-Analysis : Review primary literature for methodological discrepancies (e.g., workup protocols, isolation methods) .

Q. How does this compound function as a precursor in heterocyclic synthesis?

It serves as a chiral building block in multicomponent reactions, such as the aza-Wittig reaction, to form imidazo[1,2-a]pyrimidine derivatives. The α-amino ester moiety participates in cyclocondensation with isocyanates, enabling access to fused heterocycles with potential bioactivity .

Q. Can computational models predict the reactivity of this compound in novel reactions?

Yes. Density Functional Theory (DFT) calculations model transition states to predict regioselectivity in nucleophilic substitutions. Molecular docking simulations further assess interactions with enzymatic targets (e.g., aspartate transaminases) .

Methodological Guidance

Q. How should researchers design experiments to minimize racemization during this compound synthesis?

- Low-Temperature Conditions : Perform reactions at ≤0°C to reduce thermal racemization.

- Protic Solvent Avoidance : Use aprotic solvents (e.g., DMF, acetonitrile) to limit acid/base-mediated epimerization.

- In Situ Monitoring : Track optical rotation during synthesis to detect early-stage racemization .

Q. How should conflicting spectral data for this compound derivatives be analyzed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.